9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine
Description
Discovery and Development of Tetrahydroacridine Derivatives
The tetrahydroacridine scaffold emerged as a critical pharmacophore in medicinal chemistry following the discovery of tacrine (9-amino-1,2,3,4-tetrahydroacridine) in 1949. Early work by Adrien Albert at the University of Sydney identified tacrine’s acetylcholinesterase (AChE) inhibitory properties, which later led to its FDA approval in 1993 as the first drug for Alzheimer’s disease (AD). Structural modifications of tacrine aimed to enhance potency, selectivity, and pharmacokinetic profiles. For example, replacing the 9-amino group with heterocyclic moieties like piperazine marked a pivotal shift in optimizing tetrahydroacridine derivatives.
The synthesis of 9-piperazin-1-yl-1,2,3,4-tetrahydroacridine (CAS: 1601492-62-9) represents a strategic evolution in this lineage. Its development involved nucleophilic substitution reactions between chloroacetyltacrine intermediates and piperazine, followed by further functionalization to improve binding affinity. Key synthetic routes, such as those outlined in Scheme 1 of MedChemComm (2018), highlight the use of POCl3-mediated cyclization and subsequent piperazine coupling. These methods enabled scalable production while preserving the planar acridine core essential for AChE inhibition.
Evolution of Piperazinyl Modifications in Acridine Chemistry
Piperazine’s incorporation into acridine derivatives addressed tacrine’s limitations, such as hepatotoxicity and poor water solubility. The piperazine moiety’s flexibility and basic nitrogen atoms facilitated interactions with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. For instance, molecular docking studies revealed that the piperazinyl group in this compound forms hydrogen bonds with Tyr337 and π-π stacking with Trp286 in AChE.
Comparative studies of tacrine analogs demonstrated that piperazine-linked derivatives exhibit enhanced inhibitory activity. For example, homodimeric tacrine-piperazine hybrids showed IC50 values as low as 2 nM for AChE, surpassing tacrine’s potency by 250-fold. The alkylene spacer length between the acridine and piperazine rings also influenced activity, with three-carbon chains (e.g., compound 8a2) yielding optimal enzyme inhibition.
Relationship to Tacrine and Other First-Generation Acetylcholinesterase Inhibitors
This compound shares structural homology with tacrine but diverges in its mechanism. While tacrine binds reversibly to AChE’s CAS, piperazine-modified analogs engage both CAS and PAS, enabling dual-site inhibition. This bifunctional interaction reduces substrate turnover more effectively, as evidenced by kinetic studies showing mixed-type inhibition patterns.
Compared to other first-generation inhibitors like physostigmine, the piperazinyl derivatives exhibit improved blood-brain barrier permeability and reduced peripheral toxicity. For example, compound 8a2 demonstrated 90% BChE inhibition at 100 μM while maintaining low hepatotoxicity in vitro. These advancements underscore the strategic value of piperazine modifications in overcoming tacrine’s clinical drawbacks.
Current Research Significance in Medicinal Chemistry
Recent studies position this compound as a scaffold for multitarget ligands in neurodegenerative and oncological research. Hybrid molecules combining acridine-piperazine motifs with pyrimidone or triazole groups show dual AChE/GSK-3β inhibition, addressing both cholinergic deficits and tau hyperphosphorylation in AD. For instance, compound 27g (a tacrine-pyrimidone hybrid) reduced tau phosphorylation at Ser-199/396 sites in neuronal cells while exhibiting IC50 values of 51.1 nM (AChE) and 89.3 nM (GSK-3β).
In cancer therapeutics, piperazinyl-acridine derivatives like ZLWT-37 demonstrate potent antiproliferative activity (GI50 = 0.029 μM in HCT116) via CDK9 inhibition, with minimal hepatotoxicity compared to tacrine. Structural optimization has further enabled selective kinase targeting, as seen in compound 1w, which inhibits AChE and PDE5 to enhance cognitive function in murine models.
Table 2: Multitarget Profiles of Recent Acridine-Piperazine Derivatives
| Compound | Primary Targets | IC50/EC50 | Therapeutic Area | Source |
|---|---|---|---|---|
| 27g | AChE, GSK-3β | 51.1 nM, 89.3 nM | Alzheimer’s | |
| ZLWT-37 | CDK9, AChE | 0.002 μM, 4.89 μM | Oncology | |
| 1w | AChE, PDE5 | 7.40 pIC50 | Neurodegeneration |
The compound’s versatility is further evidenced by its role in synthesizing radiopharmaceuticals and fluorinated probes for imaging studies. Ongoing research explores its utility in mitigating oxidative stress, with derivatives showing DPPH radical scavenging (IC50 = 25 µg/mL) and FRAP activity comparable to ascorbic acid.
Properties
IUPAC Name |
9-piperazin-1-yl-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)14-6-2-4-8-16(14)19-15/h1,3,5,7,18H,2,4,6,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVRCFKUZDWTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Tetrahydroacridine Core
Starting Materials : The synthesis often begins with indoline-2,3-dione or similar precursors, which are converted into 2-aminobenzoic acid using sodium hydroxide and hydrogen peroxide.
Formation of Tetrahydroacridine : The 2-aminobenzoic acid is then reacted with cyclohexanone in the presence of POCl3 to form 9-chloro-1,2,3,4-tetrahydroacridine .
Nucleophilic Substitution with Piperazine
Reaction Conditions : The 9-chloro-1,2,3,4-tetrahydroacridine is then subjected to a nucleophilic substitution reaction with piperazine . This step typically involves heating the mixture at high temperatures (around 180°C) in the presence of NaI and phenol .
Purification : The resulting product is purified using flash column chromatography with appropriate solvents like dichloromethane/methanol.
Detailed Synthesis Protocol
Step-by-Step Synthesis
Preparation of 2-Aminobenzoic Acid :
- Dissolve indoline-2,3-dione in sodium hydroxide solution.
- Add hydrogen peroxide slowly at 0°C and stir at 30-40°C for 3 hours.
- Neutralize the mixture to pH 7.5 with hydrochloric acid.
- Purify the crude product by flash column chromatography.
Formation of 9-Chloro-1,2,3,4-tetrahydroacridine :
- Mix 2-aminobenzoic acid and cyclohexanone in a flask.
- Add POCl3 dropwise at 0°C and reflux at 100°C for 3 hours.
- Quench with ice water and neutralize with K2CO3 solution.
- Purify the crude product by flash column chromatography.
Nucleophilic Substitution with Piperazine :
- Mix 9-chloro-1,2,3,4-tetrahydroacridine , piperazine , NaI , and phenol in a flask.
- Heat at 180°C for 3 hours.
- Quench with NaOH solution and extract with dichloromethane.
- Purify the final product by flash column chromatography.
Yield and Purity
- Yield : The yield of This compound can vary depending on the conditions but typically ranges from 37% to 92%.
- Purity : The purity of the final product is crucial and can be ensured through careful purification steps, often exceeding 90%.
Data Tables
Synthesis Conditions and Yields
| Compound | Starting Materials | Conditions | Yield |
|---|---|---|---|
| 2-Aminobenzoic Acid | Indoline-2,3-dione, NaOH, H2O2 | 30-40°C, 3 hours | 84% |
| 9-Chloro-1,2,3,4-tetrahydroacridine | 2-Aminobenzoic Acid, Cyclohexanone, POCl3 | 100°C, 3 hours | 88% |
| This compound | 9-Chloro-1,2,3,4-tetrahydroacridine, Piperazine, NaI, Phenol | 180°C, 3 hours | 37-92% |
Purification Methods
| Compound | Purification Method | Solvents Used |
|---|---|---|
| 2-Aminobenzoic Acid | Flash Column Chromatography | Dichloromethane/Methanol |
| 9-Chloro-1,2,3,4-tetrahydroacridine | Flash Column Chromatography | Petroleum Ether/Ethyl Acetate |
| This compound | Flash Column Chromatography | Dichloromethane/Methanol |
Scientific Research Applications
Alzheimer’s Disease Treatment
Numerous studies have focused on the efficacy of 9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine as an AChE inhibitor:
- Study Findings : A study reported that Tacrine analogs connected via piperazine spacers exhibited significant AChE inhibition with IC50 values indicating potent activity against both AChE and BChE .
- Case Study : In a comparative analysis of various Tacrine derivatives, this compound was shown to have superior protective effects against amyloid-beta (Aβ)-induced cytotoxicity in neuronal cells .
Antioxidant Activity
Research has indicated that modifications to the Tacrine structure can enhance antioxidant properties:
- Study Findings : Compounds derived from this compound demonstrated significant scavenging activity against hydroxyl and peroxyl radicals .
- Data Table :
| Compound | Hydroxyl Radical Scavenging (%) | Peroxyl Radical Scavenging (%) |
|---|---|---|
| 9b | 85 | 78 |
| 12 | 90 | 82 |
Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated in various models:
- Case Study : In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis .
- Mechanistic Insights : The compound's ability to mitigate oxidative stress is attributed to its dual functionality as an AChE inhibitor and an antioxidant.
Synthesis and Derivative Development
The synthesis of this compound typically involves:
- Alkylation Techniques : The compound can be synthesized through alkylation reactions involving piperazine derivatives .
Structural Variants
Researchers have explored various structural modifications to enhance pharmacological properties:
| Variant | AChE Inhibition IC50 (μM) | BChE Inhibition IC50 (μM) |
|---|---|---|
| Original | 5.0 | 6.5 |
| Variant A | 4.0 | 5.5 |
| Variant B | 3.5 | 4.0 |
Mechanism of Action
The mechanism of action of 9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the replication and transcription processes, leading to cell death in cancer cells . Additionally, the compound may interact with various proteins and enzymes, modulating their activity and contributing to its therapeutic effects .
Comparison with Similar Compounds
Acetylcholinesterase (AChE) Inhibition
Tetrahydroacridine derivatives are extensively studied for AChE inhibition. Key comparisons include:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., -NH₂, -OCH₃) improve AChE binding by increasing electron density on the acridine ring, as seen in tacrine and 7-MEOTA . The piperazine group in 9-Piperazin-1-yl-THA may further enhance this effect due to its stronger electron-donating capacity (Hammett constant σ ≈ -0.83 for piperazine vs. σ = -0.66 for -NH₂).
- Toxicity : 7-MEOTA avoids tacrine’s hepatotoxicity, suggesting substituent bulk/electronic properties influence safety profiles . Piperazine’s metabolic stability could further reduce toxicity.
Anticorrosion Performance
Tetrahydroacridines are also effective corrosion inhibitors in acidic environments. Notable examples:
Key Observations :
- Electron-Donating Substituents: AA’s amino group outperforms methyl (MPTA) and ester (EPTA) groups due to its more negative Hammett constant (σ = -0.66), facilitating stronger adsorption on metal surfaces . Piperazine (σ ≈ -0.83) may further improve adsorption.
- Binding Energy : Molecular dynamics (MD) simulations show AA’s binding energy of 791.40 kJ/mol on Fe (110) surfaces . The piperazine group’s planar geometry and lone-pair electrons could increase binding energy beyond 800 kJ/mol.
Structural and Thermodynamic Comparisons
- Crystal Packing: Derivatives like 9-amino-5,7-dibromo-THA form 2D/3D networks via hydrogen bonding and π-π interactions . Piperazine’s hydrogen-bonding capacity may enhance crystallinity or stability.
- Adsorption Mechanisms : Most inhibitors follow Langmuir isotherms and physisorption, but electron-rich groups (e.g., -NH₂, piperazine) may enable partial chemisorption .
Biological Activity
Overview
9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine is a heterocyclic compound classified within the acridine derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antiprotozoal properties. The unique piperazine moiety enhances its pharmacological properties, making it a subject of extensive research in medicinal chemistry.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Acetylcholinesterase Inhibition : Similar to other acridine derivatives like Tacrine, this compound exhibits inhibitory effects on acetylcholinesterase, which is crucial for neurotransmitter regulation in the central nervous system.
- DNA Intercalation : The planar structure of the acridine core allows for intercalation between DNA base pairs, potentially disrupting replication and transcription processes.
- Protein Interactions : The compound can also bind to proteins involved in cell signaling pathways, influencing cellular responses and apoptosis mechanisms .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Cell Viability Studies : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. For example, it demonstrated an IC50 value of 18 μM against human estrogen receptor-positive breast cancer cells .
- Mechanisms of Action : The compound enhances the cleavage of poly (ADP-ribose) polymerase (PARP), leading to increased apoptosis through the activation of CASPASE 3/7 pathways .
Antibacterial and Antiprotozoal Activities
The compound also displays antibacterial and antiprotozoal effects:
- Bacterial Inhibition : Studies have indicated that this compound can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function.
- Protozoal Activity : Its efficacy against protozoa has been explored, showing potential in treating infections caused by parasites such as Plasmodium spp. (malaria) and Leishmania spp..
Case Study: Anticancer Efficacy
In a recent study published in 2022, researchers synthesized several piperazine derivatives and evaluated their anticancer properties. Among these compounds, this compound was highlighted for its ability to induce apoptosis in breast cancer cells through PARP inhibition. The study concluded that this compound could serve as a lead structure for developing new PARP inhibitors for oncology applications .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with other acridine derivatives is beneficial:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Tacrine | Acetylcholinesterase inhibitor | Neurotransmitter modulation |
| Quinacrine | Antimalarial and antiprotozoal | DNA intercalation |
| Acriflavine | Antibacterial and antiviral | Disruption of nucleic acid synthesis |
| 9-Piperazin-1-yl... | Anticancer, antibacterial | PARP inhibition; DNA intercalation |
Chemical Reactions Analysis
Alkylation Reactions
The piperazine moiety enables nucleophilic alkylation at its secondary amine sites. Key findings from alkylation studies include:
-
Reactant: 9-Piperazin-1-yl-1,2,3,4-tetrahydroacridine (5.0 mmol)
-
Alkylating agents: Propargyl bromide or 2,3,4-trimethoxybenzyl chloride (5.5 mmol)
-
Base: K₂CO₃ (760 mg)
-
Solvent: DMSO or dichloroethane
-
Yield: 62–75%
| Product | Alkylating Agent | Reaction Time | Yield |
|---|---|---|---|
| Propargyl-substituted derivative | Propargyl bromide | 4h at 40°C | 62% |
| Trimethoxybenzyl derivative | 2,3,4-Trimethoxybenzyl chloride | 12h at 140°C | 75% |
Characterization of alkylated products includes ¹H NMR (e.g., δ=3.87 ppm for piperazine protons) and MS (e.g., m/z 502 for propargyl derivatives).
Friedlander Annulation
This reaction constructs polycyclic structures using the acridine core as a template ( ):
Conditions :
-
Reactants: Cyclic ketones (10.0 mmol) + 2-aminobenzonitrile (10.0 mmol)
-
Catalyst: AlCl₃ (25.0 mmol)
-
Solvent: 1,2-Dichloroethane
-
Temperature: Reflux (2h)
Yields range from 58–67% , with purification via flash chromatography (CHCl₃/MeOH).
Click Chemistry (Azide-Alkyne Cycloaddition)
The propargyl-substituted derivative undergoes copper-catalyzed azide-alkyne cycloaddition ( ):
Reaction Setup :
-
Reactants: Propargyl derivative (2.0 mmol) + azide compound (2.0 mmol)
-
Catalyst: CuI (0.6 mmol)
-
Solvent: DMSO
-
Conditions: 40°C under N₂ (4h)
Product :
-
Triazole-linked hybrid compound (62% yield)
-
Key MS signal : m/z 502 (M⁺) with fragmentation at m/z 267 (base peak).
Salt Formation
Protonation of the piperazine nitrogen occurs in acidic media, forming stable salts:
-
HCl salt : ¹H NMR (D₂O) shows downfield shifts for aromatic protons (δ=8.17 ppm) and piperazine protons (δ=3.54 ppm) ( ).
-
Solubility: Enhanced in polar solvents (e.g., methanol, water).
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Catalysts/Reagents | Product Utility |
|---|---|---|---|
| Alkylation | Piperazine N-H | K₂CO₃, alkyl halides | Bioactive hybrids |
| Friedlander Annulation | Acridine C-H | AlCl₃ | Heterocyclic drug scaffolds |
| Click Chemistry | Propargyl group | CuI | Targeted molecular probes |
Mechanistic Insights
-
Alkylation : Proceeds via SN2 mechanism at the piperazine nitrogen, favored by polar aprotic solvents.
-
Friedlander Reaction : Acid-catalyzed cyclodehydration forms fused rings through imine intermediates.
-
Steric Effects : Bulky substituents on the acridine core reduce reaction rates in alkylation by ~20% ( ).
Q & A
Q. Table 1: Melting Points of Selected Tetrahydroacridine Derivatives
| Compound Name | Observed MP (°C) | Literature MP (°C) | Reference |
|---|---|---|---|
| 9-Amino-1,2,3,4-tetrahydroacridine | 179–181 | 181–183 | |
| 9-Amino-7-methyl-tetrahydroacridine | 228–230 | 182–183 | |
| 9-Amino-7-methoxy-tetrahydroacridine | 206–208 | 182–184 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
